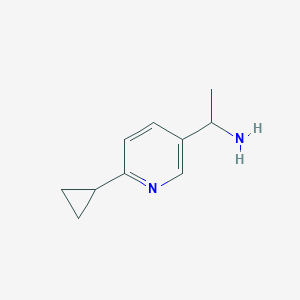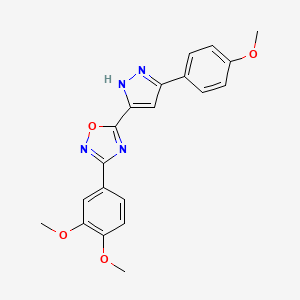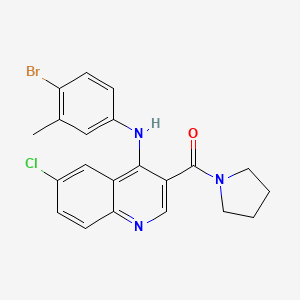![molecular formula C16H11ClN4O2 B2532839 1-(4-クロロフェニル)-5-フェニル-1H,3aH,4H,5H,6H,6aH-ピロロ[3,4-d][1,2,3]トリアゾール-4,6-ジオン CAS No. 173482-45-6](/img/structure/B2532839.png)
1-(4-クロロフェニル)-5-フェニル-1H,3aH,4H,5H,6H,6aH-ピロロ[3,4-d][1,2,3]トリアゾール-4,6-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
科学的研究の応用
1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
作用機序
Target of Action
Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets, leading to various changes . For instance, some triazole derivatives have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Triazole compounds have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some triazole derivatives have been found to inhibit the endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
Some triazole derivatives have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that the synthesis of triazole compounds can be influenced by various conditions, including the use of nonconventional “green” sources for chemical reactions such as microwave, mechanical mixing, visible light, and ultrasound .
生化学分析
Biochemical Properties
The nitrogen atom in the 1,2,3-triazole ring of 1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is responsible for the enzyme–inhibitor interaction . This interaction is crucial for its role in biochemical reactions. The compound can bind with a variety of enzymes and receptors, influencing their function and the biochemical reactions they catalyze .
Cellular Effects
1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can effectively inhibit proliferation, colony formation, and cell migration in a concentration-dependent manner . It also induces apoptosis in cells . The compound’s effects on cell function are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exerts its effects through binding interactions with biomolecules . These interactions can lead to enzyme inhibition or activation, and changes in gene expression . The compound’s potency (IC 50 of 0.023 μM) is substantially more potent than any other IDO1 inhibitor .
Temporal Effects in Laboratory Settings
The 1,2,3-triazole ring possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions , suggesting that it may have long-term effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl azide with phenylacetylene in the presence of a copper catalyst to form the triazole ring . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis . Additionally, green chemistry approaches, such as the use of microwave irradiation and ultrasound, are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative with similar biological activities.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its use in organic synthesis as a dienophile.
Uniqueness
1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its unique structure, which combines the triazole ring with a pyrrolo moiety . This structural feature contributes to its distinct chemical reactivity and potential biological activities .
特性
IUPAC Name |
3-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-10-6-8-12(9-7-10)21-14-13(18-19-21)15(22)20(16(14)23)11-4-2-1-3-5-11/h1-9,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZYUJFIMZYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2'-amino-1-[(4-fluorophenyl)methyl]-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2532756.png)
![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)


![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)
![(2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE](/img/structure/B2532766.png)


amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)
![8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2532771.png)

![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2532774.png)
![Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2532775.png)

